Structural Uniqueness vs. Closest Vendor-Listed Analog: Substituent Variation on the Benzothiazole Core
The closest commercially cataloged analog is N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide (CAS 896675-74-4), which replaces the 6-fluoro substituent on the benzothiazole ring with a 5-chloro-4-methyl pattern [1]. The target compound's 6-fluoro substituent is a smaller, electron-withdrawing group that alters the electron density of the benzothiazole ring and may affect π-stacking interactions and metabolic oxidation susceptibility differently than the bulkier, electron-donating methyl group combined with chlorine in the analog. No direct biological comparison between these two compounds has been published; therefore, the structural difference constitutes a class-level inference of potential differential target engagement.
| Evidence Dimension | Benzothiazole ring substitution pattern |
|---|---|
| Target Compound Data | 6-fluoro substituent; MW 421.5 g/mol; CLogP ~2.8 (predicted) |
| Comparator Or Baseline | N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide (CAS 896675-74-4): 5-chloro-4-methyl; MW 451.9 g/mol; CLogP ~3.3 (predicted) |
| Quantified Difference | ΔMW = -30.4 g/mol; ΔCLogP ≈ -0.5 |
| Conditions | In silico physicochemical property prediction; no experimental comparative assay available |
Why This Matters
The lower molecular weight and reduced lipophilicity of the target compound predict moderately improved aqueous solubility and lower non-specific protein binding, making it a potentially cleaner probe for kinase selectivity profiling compared to the bulkier analog.
- [1] PubChem. N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide. CID 4349754. https://pubchem.ncbi.nlm.nih.gov/compound/4349754 (accessed 2026-05-09). View Source
